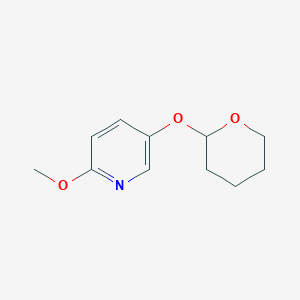

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine

Description

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is a pyridine derivative featuring two oxygen-containing substituents: a methoxy group at position 2 and a tetrahydropyran (THP)-protected hydroxyl group at position 3. The THP group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it a versatile intermediate in medicinal chemistry and materials science. Its structure enables participation in cross-coupling reactions and serves as a precursor for bioactive molecules .

Propriétés

Formule moléculaire |

C11H15NO3 |

|---|---|

Poids moléculaire |

209.24 g/mol |

Nom IUPAC |

2-methoxy-5-(oxan-2-yloxy)pyridine |

InChI |

InChI=1S/C11H15NO3/c1-13-10-6-5-9(8-12-10)15-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7H2,1H3 |

Clé InChI |

LPIWPJMRMFZDRW-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC=C(C=C1)OC2CCCCO2 |

Origine du produit |

United States |

Méthodes De Préparation

Formation of the Pyridine Core

The pyridine ring in this compound is typically derived from commercially available 2-methoxypyridine or synthesized via classical pyridine ring construction methods such as the Hantzsch pyridine synthesis. This multicomponent reaction enables the assembly of substituted pyridines by condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts. However, for this compound, the starting point is often 2-methoxypyridine due to its availability and substitution pattern.

Introduction of the Tetrahydropyranyl Ether Group at Position 5

The key synthetic step is the selective protection of the hydroxyl group at the 5-position of the pyridine ring as a tetrahydropyranyl (THP) ether. This is achieved by reaction of the corresponding 5-hydroxypyridine derivative with 3,4-dihydro-2H-pyran (DHP) under acid catalysis, typically using pyridinium p-toluenesulfonate or other mild acid catalysts.

- Reagents: 3,4-dihydro-2H-pyran (DHP), acid catalyst (e.g., pyridinium p-toluenesulfonate)

- Solvent: Degassed acetone or dichloromethane

- Temperature: Room temperature

- Time: Several days (up to 6 days reported for full conversion)

- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation

- Yield: Moderate to good yields (e.g., 45% to 65% depending on purification)

This reaction forms the tetrahydropyranyl ether selectively at the hydroxyl group, protecting it during subsequent synthetic steps. The THP group is stable under neutral and basic conditions but can be removed under acidic conditions when needed.

Synthesis Route Summary and Reaction Scheme

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Methoxypyridine or 5-hydroxypyridine derivative | 3,4-Dihydro-2H-pyran, pyridinium p-toluenesulfonate, acetone, r.t., N2, 6 days | 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine | 45-65 | Selective THP protection of hydroxyl group |

Alternative Synthetic Considerations

- Direct Alkylation Methods: In some cases, alkylation of 5-hydroxypyridine derivatives with tetrahydropyranyl bromides or related electrophiles can be used, but these are less common due to the mild and selective nature of DHP protection.

- Use of Protecting Groups: The THP group is a classical protecting group for alcohols, widely employed in pyridine chemistry to mask hydroxyl groups during multi-step syntheses.

- Industrial Optimization: Industrial scale-up may involve optimization of catalyst loading, reaction times, and solvent systems to maximize yield and purity.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic proton NMR signals for the THP group include multiplets around 3.5–4.0 ppm (anomeric proton) and multiplets between 1.2–2.0 ppm for the tetrahydropyran ring methylene protons.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C11H15NO3 (approximate molecular weight 209 g/mol) confirm the presence of the THP ether.

- Chromatographic Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures is typically employed to purify the product.

Literature Examples and Supporting Research

- A study involving the protection of phenolic hydroxyl groups with tetrahydropyranyl ethers under mild acid catalysis in acetone solvent demonstrated yields around 65% after recrystallization, which is analogous to the protection of pyridine hydroxyls.

- Bench-scale syntheses of related pyridine derivatives with THP protection have been reported with similar reaction conditions and yields, confirming the robustness of this approach.

- The stability and reactivity of the THP ether in pyridine systems have been well documented, allowing for further functional group transformations without deprotection.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyridine ring availability | Commercial 2-methoxypyridine or Hantzsch synthesis | Starting material with 2-methoxy substitution |

| Hydroxyl group introduction at position 5 | Hydroxylation or direct substitution on pyridine ring | Provides site for THP protection |

| THP Protection of hydroxyl group | 3,4-Dihydro-2H-pyran, acid catalyst, acetone, r.t., N2 | Formation of this compound, 45-65% yield |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | Isolated pure compound |

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The methoxy and tetrahydropyran-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Applications De Recherche Scientifique

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as a building block in material science.

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves its interaction with specific molecular targets. The methoxy and tetrahydropyran-2-yloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Key Pyridine Derivatives with Oxygen-Containing Substituents

Key Observations :

- Electronic Effects : Halogen substituents (e.g., Cl, Br) in analogs like 3-bromo-5-chloro-2-[4-(THP-2-yl)oxybutyl]pyridine increase electrophilicity, favoring nucleophilic aromatic substitution reactions compared to the methoxy-THP derivative .

- Steric Impact : Bulky substituents, such as the butyl-THP chain in ’s compound, reduce reactivity in sterically demanding reactions like Suzuki couplings .

- Solubility : The THP group universally enhances organic-phase solubility, but fused heterocycles (e.g., imidazo-oxazine in ) exhibit lower aqueous solubility due to increased hydrophobicity .

Table 2: Reactivity Profiles of Selected Compounds

Activité Biologique

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine, with the CAS number 1630194-17-0, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a tetrahydro-pyran moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 209.24 g/mol. The chemical structure includes a pyridine ring substituted with a methoxy group and an ether linkage to a tetrahydro-pyran unit, which may influence its interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.

Anticonvulsant Activity

A study on related pyridine derivatives indicated that modifications at the pyridine ring could enhance anticonvulsant properties. While specific data on this compound is sparse, its structural analogs have shown promise in reducing seizure activity in animal models, suggesting that this compound may possess similar effects .

Anticancer Potential

The presence of methoxy and tetrahydro-pyran groups in the structure may contribute to cytotoxicity against various cancer cell lines. Compounds with similar functional groups have demonstrated significant activity against human glioblastoma and melanoma cells . The exact mechanism by which this compound exerts its effects remains to be fully elucidated.

Case Studies and Research Findings

- Synthesis and Evaluation : A series of studies have synthesized various pyridine derivatives, including those with tetrahydro-pyran moieties, and evaluated their biological activities. These studies often employ structure-activity relationship (SAR) analyses to identify key functional groups responsible for observed activities .

- Cytotoxicity Tests : In vitro assays have been conducted on related compounds to assess cytotoxicity against human cancer cell lines. For instance, methoxy-substituted pyridines have shown IC50 values in the low micromolar range, indicating potent activity . While direct data for this compound is not available, it is reasonable to hypothesize similar activity based on structural similarities.

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Molecular Weight | Anticonvulsant Activity | Cytotoxicity (IC50) |

|---|---|---|---|---|

| This compound | 1630194-17-0 | 209.24 g/mol | Potentially active | Not yet determined |

| Related Methoxy-Pyridine Derivative | N/A | Varies | Significant | Low µM range |

| Thiazole-integrated Pyrrolidinone | N/A | Varies | High | <30 µM |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving protective group strategies. For example, alcohol protection using 3,4-dihydro-2H-pyran (DHP) with pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane is a common approach to stabilize reactive hydroxyl groups during subsequent reactions . Optimization includes monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 1–2 mol% PPTS) to improve yield. Post-reduction steps (e.g., using LiAlH4 in THF) require strict anhydrous conditions to prevent side reactions .

- Data Analysis : Yields >70% are achievable with controlled stoichiometry and reflux times (4–6 hours). Impurities from incomplete protection or over-reduction can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can structural confirmation of this compound be achieved?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, focus on:

- ¹H NMR : Peaks at δ 3.5–4.5 ppm (tetrahydropyran oxygenated protons) and δ 6.5–8.5 ppm (pyridine aromatic protons).

- ¹³C NMR : Signals for methoxy groups (~55 ppm) and pyran oxygenated carbons (~70 ppm) .

- Validation : Compare spectral data with intermediates like 2-((R)-2-Methoxyhex-5-ynyloxy)-tetrahydro-2H-pyran, where 97% purity was confirmed via NMR .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formation of the tetrahydropyran-2-yloxy moiety?

- Methodology : Investigate acid-catalyzed ring-opening of DHP intermediates. The reaction proceeds via oxonium ion formation, where nucleophilic attack by the hydroxyl group of the pyridine derivative determines regioselectivity. Density functional theory (DFT) calculations can model transition states to predict favored pathways .

- Data Contradictions : Discrepancies in regioselectivity may arise from steric hindrance or solvent polarity. For example, polar aprotic solvents (e.g., THF) favor oxonium ion stabilization, while non-polar solvents may lead to competing pathways .

Q. How can side products from incomplete deprotection or over-functionalization be identified and mitigated?

- Methodology : Use LC-MS to detect byproducts. For example, incomplete removal of the tetrahydropyran protecting group generates residual ethers (m/z + 84 corresponding to DHP fragments). Mitigation strategies:

- Adjust acidic hydrolysis conditions (e.g., dilute HCl in methanol vs. concentrated H2SO4).

- Optimize reaction time (30–60 minutes) to balance deprotection efficiency and substrate stability .

- Case Study : In the synthesis of related spiroketals, prolonged acid exposure led to pyran ring degradation, reducing yields by 15–20% .

Q. What analytical techniques are critical for resolving contradictions in reported physical properties (e.g., melting points)?

- Methodology : Differential scanning calorimetry (DSC) and X-ray crystallography provide definitive data. For example, discrepancies in melting points (e.g., 29–31°C vs. broader ranges) may stem from polymorphic forms or hydrate formation. Single-crystal X-ray structures (e.g., as in ) resolve ambiguities by confirming lattice packing .

- Validation : Cross-reference with databases like PubChem or EPA DSSTox for standardized thermal data .

Application-Oriented Questions

Q. How can this compound serve as a versatile intermediate in pharmaceutical synthesis?

- Methodology : The tetrahydropyran moiety enhances solubility and metabolic stability, making it valuable for drug candidates. For example, it can be coupled with boronic acids (e.g., via Suzuki-Miyaura cross-coupling) to introduce aromatic substituents .

- Case Study : Analogous compounds like tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate are used in kinase inhibitor synthesis, highlighting the scaffold’s adaptability .

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.